Cas no 2171840-39-2 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a sterically hindered 2-methylbutanamide backbone coupled with a 5-methylhexanoic acid moiety, offering enhanced stability during solid-phase peptide synthesis (SPPS). Its Fmoc-protected amine group ensures selective deprotection under mild basic conditions, while the branched alkyl chains contribute to improved solubility in organic solvents. This derivative is particularly useful for introducing hydrophobic or conformationally constrained segments into peptide sequences, facilitating the study of structure-activity relationships. The product is characterized by high purity (>95%) and compatibility with standard SPPS protocols, making it a reliable choice for advanced peptide research.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid structure
2171840-39-2 structure
Product Name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid
CAS No:2171840-39-2
MF:C28H36N2O5
MW:480.595848083496
CID:6055980
PubChem ID:165504677
Update Time:2025-06-08

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid
    • EN300-1482809
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
    • 2171840-39-2
    • Inchi: 1S/C28H36N2O5/c1-5-28(4,26(33)29-16-19(14-18(2)3)15-25(31)32)30-27(34)35-17-24-22-12-8-6-10-20(22)21-11-7-9-13-23(21)24/h6-13,18-19,24H,5,14-17H2,1-4H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: BXBZGOYNXHZNLO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(CC)C(NCC(CC(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid Pricemore >>

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Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid

Research Briefing on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid (CAS: 2171840-39-2)

Recent advances in chemical biology and pharmaceutical research have highlighted the significance of specialized amino acid derivatives in drug development and peptide synthesis. Among these, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid (CAS: 2171840-39-2) has emerged as a compound of interest due to its unique structural properties and potential applications in solid-phase peptide synthesis (SPPS). This briefing consolidates the latest research findings on this compound, focusing on its synthesis, characterization, and utility in pharmaceutical applications.

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely employed in SPPS to safeguard the amino functionality during peptide chain elongation. Recent studies have demonstrated that the incorporation of the 2-methylbutanamidomethyl and 5-methylhexanoic acid moieties enhances the compound's stability and solubility in organic solvents, making it particularly suitable for the synthesis of complex peptides with hydrophobic segments. Researchers have also noted its compatibility with standard Fmoc-based SPPS protocols, allowing for efficient deprotection and coupling reactions.

In a 2023 study published in the Journal of Peptide Science, the compound was utilized as a building block for the synthesis of antimicrobial peptides (AMPs). The research team reported that the steric hindrance provided by the 2-methylbutanamidomethyl group minimized side reactions during peptide elongation, resulting in higher yields and purities of the target peptides. Furthermore, the 5-methylhexanoic acid tail was found to improve the lipophilicity of the resulting peptides, enhancing their membrane permeability and bioactivity against Gram-positive bacteria.

Another significant application of this compound was highlighted in a recent patent (WO2023056321A1), where it was employed in the development of peptide-based therapeutics targeting protein-protein interactions (PPIs). The patent describes the compound's utility in constructing constrained peptides with improved binding affinities to target proteins, attributed to the conformational rigidity imparted by its branched structure. This innovation opens new avenues for modulating challenging PPIs, particularly in oncology and neurodegenerative diseases.

From a synthetic chemistry perspective, recent optimizations in the preparation of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid have focused on greener methodologies. A 2024 publication in Organic Process Research & Development detailed a solvent-free mechanochemical synthesis route that reduced waste generation while maintaining high yields (>85%). This advancement aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Looking forward, researchers anticipate expanded applications of this compound in the development of peptide-drug conjugates (PDCs) and cyclic peptides. Its structural features make it particularly promising for creating linkers in PDCs, where stability during circulation and controlled release at target sites are crucial. Additionally, computational modeling studies suggest that derivatives of this compound could serve as scaffolds for macrocyclization strategies, potentially leading to novel therapeutic peptides with enhanced metabolic stability.

In conclusion, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid represents a versatile building block in modern peptide chemistry, with demonstrated applications in antimicrobial development, PPI modulation, and emerging roles in next-generation peptide therapeutics. Continued research into its structure-activity relationships and synthetic applications is expected to yield further innovations in pharmaceutical development.

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